molecular formula C17H20BF2NO3 B14776239 6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B14776239
M. Wt: 335.2 g/mol
InChI Key: VOTOWLHAIICUJH-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that features a quinoline core substituted with difluoromethyl, methoxy, and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multi-step organic reactions. One common approach is to start with a quinoline derivative and introduce the difluoromethyl and methoxy groups through nucleophilic substitution reactions. The dioxaborolan group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its combination of difluoromethyl, methoxy, and dioxaborolan groups on a quinoline core.

Properties

Molecular Formula

C17H20BF2NO3

Molecular Weight

335.2 g/mol

IUPAC Name

6-(difluoromethyl)-3-methoxy-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C17H20BF2NO3/c1-16(2)17(3,4)24-18(23-16)13-8-11(15(19)20)6-10-7-12(22-5)9-21-14(10)13/h6-9,15H,1-5H3

InChI Key

VOTOWLHAIICUJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC(=CN=C23)OC)C(F)F

Origin of Product

United States

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